molecular formula C8H17NO B1454099 1-(2-Methoxyethyl)cyclopentan-1-amine CAS No. 896734-84-2

1-(2-Methoxyethyl)cyclopentan-1-amine

Cat. No. B1454099
M. Wt: 143.23 g/mol
InChI Key: MQHQFWDITNJYKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-(2-Methoxyethyl)cyclopentan-1-amine is 1S/C8H17NO/c1-10-7-6-8(9)4-2-3-5-8/h2-7,9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(2-Methoxyethyl)cyclopentan-1-amine is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Catalysts in Chemical Synthesis

1-(2-Methoxyethyl)cyclopentan-1-amine and related compounds are significant in the field of chemical synthesis. For instance, Ru/Nb2O5 catalysts, which utilize similar cyclopentylamines, have been employed in the reductive amination of cyclopentanone, demonstrating stability and high yield in the production of value-added chemicals like cyclopentylamine. This approach is promising for synthesizing amines and understanding reaction mechanisms in industrial chemistry (Guo et al., 2019).

Study of Receptor Affinities

Research into the structural modifications of molecules similar to 1-(2-Methoxyethyl)cyclopentan-1-amine can reveal insights into their interactions with biological receptors. For example, studies have shown how the alteration in the structure of these molecules can impact their affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors, which are critical in pharmacological research (Bolognesi et al., 1999).

Reagents in Biochemistry

Compounds structurally related to 1-(2-Methoxyethyl)cyclopentan-1-amine are used as reagents in biochemistry. For instance, 2-Imino-2-methoxyethyl 1-thioglycosides, derived from similar structures, have been developed for attaching sugars to proteins, indicating their utility in bioconjugation and glycosylation processes (Lee, Stowell, & Krantz, 1976).

Organocatalysis in Synthesis

Organocatalytic processes utilizing cyclopentylamine derivatives have been explored for the desymmetrization of cyclopentene-1,3-diones, highlighting their role in synthesizing enantioenriched chiral cyclopentenyl amines. This demonstrates the compound's relevance in creating stereospecific structures in organic chemistry (Liang, Zhou, Zheng, & Wang, 2019).

Synthesis of Cycloadducts

1-(2-Methoxyethyl)cyclopentan-1-amine analogs have been used in the synthesis of spirocyclic 1,3-thiazolidines, showcasing their utility in creating diverse chemical structures through [2 + 3]-cycloaddition reactions. This application is significant in the development of new compounds in synthetic chemistry (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

Safety And Hazards

The safety information available indicates that 1-(2-Methoxyethyl)cyclopentan-1-amine is potentially dangerous. It has hazard statements H226, H302, H314, and H335, indicating that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-methoxyethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-6-8(9)4-2-3-5-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHQFWDITNJYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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